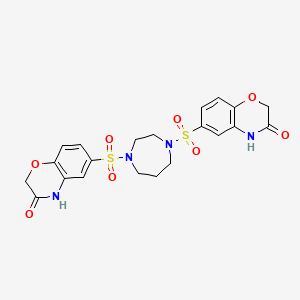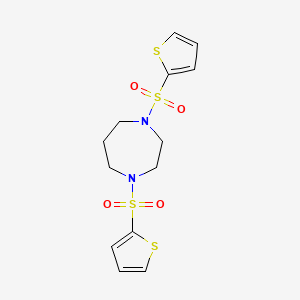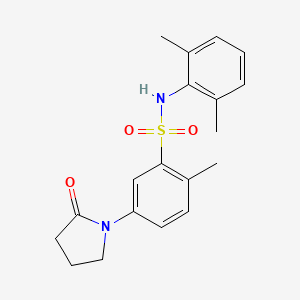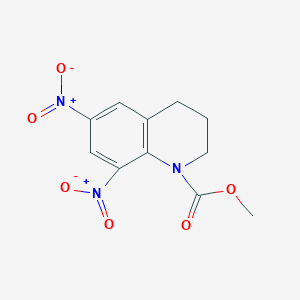![molecular formula C17H25N3O2S B4331781 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide](/img/structure/B4331781.png)
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide
Vue d'ensemble
Description
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide, also known as MIH, is a novel compound that has gained significant attention in the field of medicinal chemistry. MIH is a synthetic compound that has been developed for potential therapeutic applications due to its unique structure and properties.
Applications De Recherche Scientifique
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
Mécanisme D'action
The mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is not fully understood, but it is thought to act by inhibiting specific enzymes and signaling pathways involved in disease progression. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to activate the p53 tumor suppressor pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in lab experiments is its unique structure and properties, which make it a promising candidate for therapeutic applications. However, there are also some limitations associated with using 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in lab experiments. One of the main limitations is the complex synthesis process, which can be time-consuming and costly. Additionally, the mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide, including further studies on its mechanism of action, optimization of the synthesis process, and evaluation of its potential therapeutic applications in various diseases. One potential future direction is the development of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide analogs with improved properties and efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in vivo, which will be important for its eventual clinical translation. Overall, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Propriétés
IUPAC Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(3-methylsulfanylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-15(20-17(22)18-12)9-4-3-5-10-16(21)19-13-7-6-8-14(11-13)23-2/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYOWKQXACXPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B4331699.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)



![5,5'-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4331728.png)

![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bis(4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4331745.png)
![2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one](/img/structure/B4331759.png)
![2-{4-[(5-bromo-2-thienyl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline](/img/structure/B4331764.png)
![2-({[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}amino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4331771.png)

![N-(2-methoxy-4-nitrophenyl)-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B4331788.png)
